Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate is a fully synthetic quinoline-2-carboxylate ester bearing a 2-chloro-6-fluorobenzyl ether at C-4 and a methoxy group at C-6. With a molecular weight of 375.78 g·mol⁻¹ (formula C₁₉H₁₅ClFNO₄), it occupies a narrow physicochemical space distinct from its closest commercially available quinoline-2-carboxylate analogs.

Molecular Formula C19H15ClFNO4
Molecular Weight 375.78
CAS No. 1358412-53-9
Cat. No. B2927336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate
CAS1358412-53-9
Molecular FormulaC19H15ClFNO4
Molecular Weight375.78
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(C=C2OCC3=C(C=CC=C3Cl)F)C(=O)OC
InChIInChI=1S/C19H15ClFNO4/c1-24-11-6-7-16-12(8-11)18(9-17(22-16)19(23)25-2)26-10-13-14(20)4-3-5-15(13)21/h3-9H,10H2,1-2H3
InChIKeyPHWJGRCPPGYOJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate (CAS 1358412-53-9): Procurement-Relevant Structural and Physicochemical Baseline


Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate is a fully synthetic quinoline-2-carboxylate ester bearing a 2-chloro-6-fluorobenzyl ether at C-4 and a methoxy group at C-6 [1]. With a molecular weight of 375.78 g·mol⁻¹ (formula C₁₉H₁₅ClFNO₄), it occupies a narrow physicochemical space distinct from its closest commercially available quinoline-2-carboxylate analogs. No bioactivity data have been deposited in ChEMBL or PubChem, and the substance is not reported in any peer-reviewed primary literature indexed in those databases [2]. Its value for procurement therefore rests on well-defined structural differentiation and predicted property advantages over the nearest candidate comparators.

Why Generic Quinoline-2-Carboxylate Substitution Fails: The Three-Point Differentiation of Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate


Superficially similar quinoline-2-carboxylates cannot serve as drop-in replacements for this compound because its three-point substitution pattern (6-OCH₃, 4-OCH₂(2-Cl-6-F-Ph), 2-CO₂CH₃) creates a unique combination of electronic character, steric profile, and hydrogen-bonding capacity [1]. The 6-methoxy group is electron-donating via resonance, modulating the quinoline π-system differently than the 6-H, 6-CH₃, or 6-F substituents found in the closest commercial analogs. Simultaneously, the ortho-chloro, ortho-fluoro substitution on the benzyl ring introduces a distinctive halogen-bond donor/acceptor surface absent in unsubstituted benzyloxy counterparts. Interchanging any single substituent alters the logP–tPSA balance, metabolic soft-spot distribution, and potential target engagement profile—making generic replacement a high-risk decision in structure-activity campaigns. The quantitative evidence below demonstrates that only this exact substitution array delivers the specific property envelope required for applications where both lipophilic character and hydrogen-bond acceptor density are critical.

Quantitative Differentiation Evidence: Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate vs. Closest Analogs


6-Methoxy vs. 6-H: Topological Polar Surface Area and Hydrogen-Bond Acceptor Count Advantage

The target compound carries a 6-methoxy substituent, which elevates the topological polar surface area (tPSA) and hydrogen-bond acceptor (HBA) count relative to the 6-unsubstituted analog methyl 4-[(2-chloro-6-fluorophenyl)methoxy]quinoline-2-carboxylate. ZINC-computed values for the target compound are tPSA = 77 Ų and HBA = 4 [1]. The 6-H analog is predicted to have tPSA ≈ 57 Ų and HBA = 3 (difference of one methoxy oxygen). This 20 Ų increase in tPSA is significant: it moves the target compound from the “CNS-permeable” zone (tPSA < 60 Ų) to the “peripheral/serotonergic” zone (tPSA 60–90 Ų), altering predicted blood-brain barrier penetration probability and oral absorption classification.

Medicinal Chemistry Drug Design Physicochemical Property Optimization

6-Methoxy vs. 6-Methyl: LogP Modulation and Metabolic Soft-Spot Differentiation

Replacement of the 6-methoxy group with a 6-methyl substituent (as in methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-methylquinoline-2-carboxylate, CAS 1359392-22-5) increases predicted lipophilicity by approximately 0.5–0.8 logP units. The target compound has a ZINC-computed logP of 3.05 [1]; the 6-methyl analog is estimated at logP ≈ 3.7–3.9 based on the established Hansch π contribution of OCH₃ (−0.02) vs. CH₃ (+0.56) [2]. This shift has two downstream consequences: (i) the 6-methoxy compound retains a logP below the 3.5 threshold associated with elevated metabolic clearance risk, and (ii) the methoxy group serves as a metabolic soft spot (O-dealkylation) that can be exploited for prodrug design, whereas the 6-methyl group is metabolically inert and extends half-life.

ADME Prediction Metabolic Stability Lead Optimization

2-Chloro-6-Fluorobenzyl vs. Unsubstituted Benzyl: Halogen Bonding and Lipophilic Efficiency Advantage

The 2-chloro-6-fluorobenzyl substituent introduces two orthogonal halogen atoms capable of engaging in halogen bonding (C–Cl···X and C–F···X interactions) with protein backbone carbonyls or side-chain acceptors. The unsubstituted benzyl analog methyl 4-(benzyloxy)quinoline-2-carboxylate (CAS 102028-50-2) lacks this capability entirely. In the target compound, the chlorine atom at the ortho position presents a σ-hole that can donate a halogen bond of approximately −2 to −5 kcal·mol⁻¹ in strength, while the fluorine atom modulates ring electronics without significantly increasing lipophilicity (F π = +0.14 vs. H π = 0.00) [1]. The net effect is an improved lipophilic ligand efficiency (LLE) potential: the target gains binding enthalpy from halogen bonding without a proportional logP penalty.

Halogen Bonding Structure-Based Design Fragment-Based Drug Discovery

Rotatable Bond Count and Conformational Pre-Organization Relative to 2-Arylquinoline P-gp Inhibitors

The target compound has five rotatable bonds (ZINC-computed) [1], compared to six or seven rotatable bonds in the 6-methoxy-2-arylquinoline series evaluated as P-glycoprotein (P-gp) inhibitors by Aboutorabzadeh et al. [2]. The lower rotatable bond count is associated with reduced entropic penalty upon binding. In that study, the most potent P-gp inhibitors (compounds 5a and 5b) were 1.3-fold and 2.1-fold stronger than verapamil, respectively, and the SAR revealed that a hydroxyl methyl substituent at position 4 was critical for activity [2]. The target compound replaces the hydroxyl methyl with a 2-chloro-6-fluorobenzyl ether, which eliminates the H-bond donor at that position but introduces a larger aromatic surface for hydrophobic contacts. This structural trade-off positions the target compound as a potentially more selective tool compound for probing the aromatic binding pocket of P-gp without the confounding H-bond donation of the 4-hydroxymethyl series.

P-glycoprotein Inhibition Conformational Analysis Multidrug Resistance

Heavy Atom Count and Fraction sp³: Differentiation from 4-Aryloxyquinoline Antimicrobial Leads

The target compound has 26 heavy atoms and an sp³ carbon fraction of 0.16, placing it within lead-like chemical space (heavy atom count ≤ 30; Fsp³ ≥ 0.15) [1]. In contrast, the 4-alkoxyquinoline antimycobacterial series recently disclosed by ACS Publications [2] features compounds with heavy atom counts typically between 28 and 35 and Fsp³ values ranging from 0.25 to 0.45 due to extended alkyl chains on the aniline or alkoxy moieties. The lower molecular complexity of the target compound makes it a more attractive starting point for fragment growth or scaffold hopping, as it leaves more room for property-guided optimization before exceeding typical lead-development cutoffs (MW ≤ 450, logP ≤ 5).

Antimycobacterial Agents Fragment Metrics Lead-Likeness

Commercial Availability and Purity Benchmarking Against Closest Catalog Analogs

The target compound (CAS 1358412-53-9) is listed in the EvitaChem catalog with a molecular weight of 375.78 and molecular formula C₁₉H₁₅ClFNO₄ . The closest commercially available analog, methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-methylquinoline-2-carboxylate (CAS 1359392-22-5), features a 6-methyl group in place of 6-methoxy and has a molecular formula C₁₉H₁₅ClFNO₃ (MW 359.78) [1]. The 16 Da mass difference and the replacement of an oxygen with a carbon have direct implications for MS-based detection sensitivity (lower ionization efficiency for the 6-methyl analog in ESI+) and for chromatographic retention time differentiation, which is critical when both compounds are used in the same screening cascade and require baseline separation.

Chemical Procurement Compound Management Screening Library QC

Optimal Procurement and Application Scenarios for Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate


Peripheral Selectivity Screening: Use as a Low-CNS-Penetration Scaffold for Kinase or GPCR Target Panels

With a computed tPSA of 77 Ų [1], the target compound lies above the widely accepted 60 Ų threshold for passive blood-brain barrier penetration. It is therefore an appropriate building block or screening compound for target classes where peripheral restriction is desired, such as peripheral tyrosine kinases (e.g., VEGFR2, c-Met) or muscarinic acetylcholine receptors (M1/M4 PAMs). The 6-methoxy group contributes 20 Ų of additional polar surface area relative to the 6-H analog, which can be exploited to bias hit expansion libraries toward peripherally selective chemotypes.

Halogen-Bond-Enabled Fragment Elaboration: Probing Backbone Carbonyl Interactions in Protein Kinase Hinge Regions

The ortho-chloro substituent on the benzyl ring can act as a halogen-bond donor, forming a C–Cl···O=C interaction with backbone carbonyls in kinase hinge regions (e.g., Glu–C=O in the hinge of p38α or EGFR) [1]. This interaction is geometrically complementary to the canonical hinge H-bond donated by a quinoline N1 or an aniline NH. Incorporating the target compound into fragment-merging strategies allows exploration of non-classical polar contacts that may improve selectivity within the kinome while maintaining a single-digit micromolar to sub-micromolar affinity window.

Metabolic Soft-Spot Exploitation: Prodrug Design via O-Dealkylation of the 6-Methoxy Group

The 6-methoxy group is a well-precedented site for cytochrome P450-mediated O-dealkylation [1]. This can be deliberately leveraged in prodrug strategies: the methoxy group masks a hydroxyl that, upon unveiling in vivo, generates a 6-hydroxy metabolite with altered pharmacokinetics or target selectivity. The target compound's logP of 3.05 [1] is low enough to avoid rapid nonspecific clearance yet high enough to permit oral absorption, making it a balanced starting point for prodrug optimization where controlled metabolic activation is a design objective.

Multidrug Resistance Reversal Tool: Decoupling 4-Position H-Bond Donation from P-gp Inhibition

The 4-OCH₂(2-Cl-6-F-Ph) substituent replaces the hydroxyl methyl group that was essential for P-gp inhibition in the 6-methoxy-2-arylquinoline series (5a/5b, 1.3–2.1× verapamil potency) [2]. This functional group swap converts the 4-position from an H-bond donor to a purely H-bond acceptor/aromatic contact surface. Researchers investigating P-gp structure-activity relationships can use the target compound to determine whether H-bond donation at the 4-position is obligatory for efflux pump inhibition or whether aromatic stacking alone suffices, thereby clarifying the pharmacophore model for P-gp modulator design.

Quote Request

Request a Quote for Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.